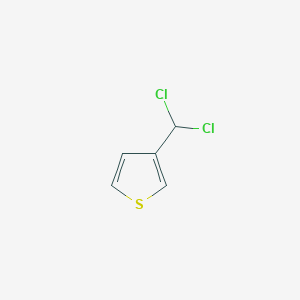

3-(dichloromethyl)thiophene

Description

BenchChem offers high-quality 3-(dichloromethyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(dichloromethyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H4Cl2S |

|---|---|

Molecular Weight |

167.06 g/mol |

IUPAC Name |

3-(dichloromethyl)thiophene |

InChI |

InChI=1S/C5H4Cl2S/c6-5(7)4-1-2-8-3-4/h1-3,5H |

InChI Key |

NYTVKFHUEKVQGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

gem-dichloride thiophene derivatives literature review

An In-Depth Technical Guide to Gem-Dichloride Thiophene Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

The thiophene ring is a cornerstone of medicinal chemistry, recognized as a privileged pharmacophore in numerous FDA-approved drugs.[1][2] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a versatile scaffold for drug design.[3][4] This guide delves into a specific, underexplored class of thiophene analogues: gem-dichloride derivatives. The introduction of a gem-dichloride group (a carbon atom bonded to two chlorine atoms), either as a dichloromethyl substituent (-CHCl₂) or as part of a fused dichlorocyclopropane ring, offers a powerful strategy to modulate a molecule's lipophilicity, metabolic stability, and target engagement.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the synthetic methodologies for accessing these compounds, detailed protocols, analytical characterization techniques, and a discussion of their potential applications. By synthesizing established chemical principles with field-proven insights, this guide aims to equip scientists with the knowledge to leverage gem-dichloride thiophene derivatives in the pursuit of novel therapeutic agents.

The Strategic Value of Thiophene and Gem-Dichloride Moieties

The Thiophene Scaffold: A Privileged Pharmacophore

The thiophene nucleus is a five-membered aromatic heterocycle containing a sulfur atom. Its prevalence in pharmaceuticals is a testament to its favorable properties. Thiophene derivatives have demonstrated an extensive range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[3][5][6] The sulfur atom can engage in hydrogen bonding and other non-covalent interactions within biological targets, while the aromatic ring serves as a robust scaffold for introducing diverse functional groups.[1] Our analysis of the landscape reveals that 26 drugs approved by the US FDA feature a thiophene core, highlighting its significance in successful drug development.[1]

The Gem-Dichloride Group: A Unique Modulator

The gem-dichloride functional group is a valuable, albeit underutilized, tool in medicinal chemistry. It is isosterically similar to a carbonyl group but possesses vastly different electronic and steric properties. Its introduction can profoundly impact a molecule's conformation and lipophilicity, which are critical determinants of pharmacokinetic and pharmacodynamic profiles. Furthermore, the gem-dichloride moiety is a known component in commercially successful agrochemicals, such as the fungicide Carpropamid, demonstrating its compatibility with biological systems and its utility in modulating bioactivity.[7] As a synthetic handle, it can also serve as a precursor to other functional groups, including aldehydes and ketones.[8]

Synthetic Strategies for Gem-Dichloride Thiophene Derivatives

The synthesis of gem-dichloride thiophene derivatives can be broadly categorized into two main approaches: the formation of a dichloromethyl-substituted thiophene and the construction of a thiophene-fused gem-dichlorocyclopropane.

Synthesis of Dichloromethylthiophenes (Ar-CHCl₂)

Direct and reliable protocols for the synthesis of dichloromethylthiophenes are not abundantly reported, often due to the reactivity and potential instability of the products, analogous to the challenges seen with chloromethylthiophenes.[9][10] However, established organic chemistry transformations provide two logical and viable pathways.

The most direct conceptual route involves the conversion of a thiophene aldehyde's carbonyl group into a gem-dichloride. This transformation leverages the electrophilicity of the carbonyl carbon.

Causality of Experimental Choice: Reagents like phosgene, thionyl chloride, or phosphorus pentachloride (PCl₅) are effective for this conversion. They react with the carbonyl oxygen, transforming it into a good leaving group, which is subsequently displaced by chloride ions in a two-step process. Using a catalyst, such as triphenylphosphine or an N,N-dialkyl carboxamide, can significantly enhance reaction rates and yields, often allowing for milder conditions.[8]

Experimental Protocol: General Procedure for Conversion of 2-Thiophenecarboxaldehyde to 2-(Dichloromethyl)thiophene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2-thiophenecarboxaldehyde (1.0 eq) and a catalytic amount of triphenylphosphine (0.05 eq).

-

Reagent Addition: Under a nitrogen atmosphere, slowly add thionyl chloride (2.0 eq) or a solution of phosgene in a suitable solvent via the dropping funnel. The reaction is often exothermic and may require external cooling to maintain a controlled temperature (e.g., 0-10 °C).

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 50-80 °C, solvent-dependent) for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Workup and Purification: Carefully quench the reaction by slowly adding it to ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the combined organic layers with a saturated sodium bicarbonate solution and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Validation: The crude product should be purified by vacuum distillation. Due to potential instability, it is advisable to use the product immediately or store it with a stabilizer in a cold, dark environment.[9] Characterize the final product using ¹H NMR, ¹³C NMR, and MS to confirm the presence of the dichloromethyl group and assess purity.

An alternative approach is the free-radical chlorination of a methylthiophene precursor. This method requires precise control to avoid over-chlorination to the trichloromethyl group or chlorination of the thiophene ring itself.

Causality of Experimental Choice: Reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) are used. The reaction proceeds via a free-radical chain mechanism where a hydrogen atom on the methyl group is abstracted, followed by reaction with a chlorine source. The stoichiometry of the chlorinating agent is the critical parameter for selectively forming the dichloro product over the mono- or trichloro analogues.

Caption: Fig. 1: Key synthetic routes to dichloromethylthiophenes.

Synthesis of Thiophene-Fused Gem-Dichlorocyclopropanes

This strategy involves the [1+2] cycloaddition of dichlorocarbene (:CCl₂) to a double bond within a thiophene derivative. While the aromatic thiophene ring itself is generally unreactive in this context, substituted thiophenes or dihydrothiophenes can serve as suitable substrates.[11]

Causality of Experimental Choice: Dichlorocarbene is a highly reactive intermediate generated in situ. The most common and practical method is the α-elimination of hydrogen chloride from chloroform using a strong base. Phase-transfer catalysis (PTC), employing a catalyst like triethylbenzylammonium chloride (TEBAC), is highly effective. The PTC shuttles the hydroxide anion from the aqueous phase to the organic phase, where it deprotonates chloroform to generate the trichloromethyl anion (CCl₃⁻), which then eliminates a chloride ion to form dichlorocarbene.[12] This method avoids the need for hazardous organometallic reagents and often proceeds under mild conditions.

Caption: Fig. 2: Phase-transfer catalysis for dichlorocarbene generation.

Experimental Protocol: Dichlorocyclopropanation of 2,5-Dimethyl-2,3-dihydrothiophene

-

Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the dihydrothiophene substrate (1.0 eq), chloroform (CHCl₃, 3.0 eq, serving as both reagent and solvent), and triethylbenzylammonium chloride (TEBAC, 0.02 eq).

-

Base Addition: Slowly add a 50% aqueous sodium hydroxide (NaOH) solution (5.0 eq) to the vigorously stirred mixture. The reaction is exothermic; maintain the temperature at or below 40-50 °C using a water bath.

-

Reaction Monitoring: Stir the biphasic mixture vigorously for 8-12 hours. Monitor the reaction's progress by taking aliquots from the organic layer and analyzing via GC-MS.

-

Workup: Upon completion, dilute the reaction mixture with water and diethyl ether. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

-

Purification and Validation: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel or by vacuum distillation to yield the pure gem-dichlorocyclopropane adduct.[13] Confirm the structure and purity via NMR and MS analysis.

| Parameter | Pathway A: From Aldehyde | Pathway B: From Methylthiophene | Pathway C: Dichlorocyclopropanation |

| Starting Material | Thiophene Aldehyde | Methylthiophene | Substituted (Dihydro)thiophene |

| Key Reagents | SOCl₂, PCl₅, Phosgene | NCS, SO₂Cl₂, Radical Initiator | CHCl₃, NaOH, Phase-Transfer Catalyst |

| Key Challenge | Handling of corrosive reagents. | Selectivity (mono- vs di- vs tri-chlorination). | Substrate reactivity; aromatic ring is inert. |

| Primary Advantage | Direct conversion of a common functional group. | Potentially cost-effective for simple substrates. | Mild conditions; high functional group tolerance. |

Table 1. Comparison of primary synthetic routes to gem-dichloride thiophene derivatives.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the structure of newly synthesized compounds. Gem-dichloride thiophene derivatives exhibit distinct spectroscopic signatures.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: A proton on a dichloromethyl group (-CHCl₂) typically appears as a sharp singlet significantly downfield, often in the range of 6.5-7.5 ppm, due to the strong deshielding effect of the two chlorine atoms. Protons on a gem-dichlorocyclopropane ring will have complex splitting patterns and appear in the aliphatic region (typically 1.0-3.0 ppm).

-

¹³C NMR: The carbon of a dichloromethyl group (Ar-C HCl₂) will resonate around 65-85 ppm. The quaternary carbon of a gem-dichlorocyclopropane ring (Ar-C Cl₂) is also highly characteristic, appearing around 60-75 ppm.

-

-

Mass Spectrometry (MS): The most telling feature in the mass spectrum is the isotopic pattern conferred by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A fragment containing two chlorine atoms will exhibit a characteristic triplet of peaks: the molecular ion (M), an M+2 peak, and an M+4 peak, with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive diagnostic tool.[14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for monitoring reaction progress and assessing the purity of the final product. It is particularly useful for separating and identifying isomeric byproducts, such as the 2- vs. 3-substituted isomers that can arise during the initial synthesis of the thiophene starting material.[15]

Reactivity and Applications in Drug Discovery

The gem-dichloride moiety is not merely a passive structural element; it imparts specific reactivity and physicochemical properties that can be exploited in drug design.

Caption: Fig. 3: Logic for using gem-dichlorides in drug design.

-

Modulation of Physicochemical Properties: The two chlorine atoms significantly increase the lipophilicity (LogP) of the molecule, which can enhance membrane permeability and access to hydrophobic binding pockets in target proteins.

-

Metabolic Blocking: A dichloromethyl group can serve as a metabolically stable isostere for more labile groups. For instance, it can replace a hydroxymethyl or methyl group that is susceptible to oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Synthetic Handle: The gem-dichloride group can be hydrolyzed under acidic or basic conditions to regenerate an aldehyde, providing a protecting group strategy or a late-stage functionalization pathway. Furthermore, gem-dichlorocyclopropanes are strained rings that can undergo synthetically useful ring-opening and rearrangement reactions, providing access to novel molecular scaffolds.[7][16]

Conclusion

Gem-dichloride thiophene derivatives represent a compelling yet underexplored area of chemical space for drug discovery and development. While their direct synthesis can present challenges related to selectivity and stability, logical and viable synthetic routes can be designed based on fundamental organic transformations. Their unique spectroscopic signatures allow for robust characterization, and their inherent properties offer medicinal chemists a valuable tool for modulating the biological and pharmacokinetic profiles of thiophene-based drug candidates. This guide provides the foundational knowledge and practical protocols necessary to encourage further exploration and unlock the therapeutic potential of this fascinating class of compounds.

References

-

A Comparative Guide to the Synthesis of 2-(Chloromethyl)thiophene: 2-Thiophenemethanol vs. Direct Chloromethylation. Benchchem.

-

Synthesis of 3-chloromethyl-2,5-dichloro-4-methylthiophene. PrepChem.com.

- 2-Chloro-3-(chloromethyl)thiophene: Synthesis, Applications, and Safety. (2025). [URL: Not available]

-

2-chloromethylthiophene - Organic Syntheses Procedure. Organic Syntheses.

-

Thiophene. Wikipedia.

-

An In-depth Technical Guide to 2-Chloro-3-(chloromethyl)thiophene: Discovery, Synthesis, and Applications. Benchchem.

-

2,5-dichloro-3-(chloromethyl)thiophene synthesis. ChemicalBook.

-

US7462725B2 - Chloromethylation of thiophene. Google Patents.

-

A Comparative Guide to the GC-MS Analysis of 2-(Chloromethyl)thiophene Reaction Products. Benchchem.

-

Diels-Alder Reactions of Thiophene Oxides Generated in situ. SciSpace.

-

Common side reactions in the synthesis of 3-Thiopheneacetonitrile. Benchchem.

-

Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate.

- The Crucial Role of Thiophene Intermediates in Drug Discovery. [URL: Not available]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.

- The Significance of Thiophene in Medicine: A Systematic Review of the Liter

-

Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. Benchchem.

-

Biological Activities of Thiophenes. Encyclopedia MDPI.

-

Therapeutic importance of synthetic thiophene. PMC.

-

Reactions of 2-(α-Haloalkyl)thiiranes with nucleophilic reagents: V. Reactions of 2-(α-Chloroalkyl)thiiranes with organolithium compounds. Academia.edu.

-

Dichloromethyl(diaryl) Sulfonium Salts as gem-Dichlorocyclopropanation Reagents. PMC.

-

Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research.

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry - ACS Publications.

-

2-(Dichloromethyl)thiophene? ResearchGate.

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

-

Thiophene synthesis. Organic Chemistry Portal.

-

Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.

- Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. [URL: Not available]

-

REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PMC.

- Synthesis and reactions of alkenyl-gem-dichlorocyclopropanes obtained

-

Synthesis of gem-dichlorocyclopropanes via addition of dichlorocarbene,... ResearchGate.

-

Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews - ACS Publications.

-

SD1.Recent Strategies in The Synthesis of Thiophene Derivatives Highlights. Scribd.

-

gem-Dichlorocyclopropanation of Dicarbonyl Derivatives. PubMed.

-

DE2533988A1 - Geminal dichlorides from aldehydes and ketones. Google Patents.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

-

(PDF) Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. ResearchGate.

-

Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. European Journal of Chemistry.

-

Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. PMC.

-

A spectroscopic and DFT study of thiophene-substituted metalloporphyrins as dye-sensitized solar cell dyes. RSC Publishing.

-

Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Physics @ Manasagangotri.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. sciensage.info [sciensage.info]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 7. Dichloromethyl(diaryl) Sulfonium Salts as gem-Dichlorocyclopropanation Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DE2533988A1 - Geminal dichlorides from aldehydes and ketones - by reaction with phosgene or thionyl chloride using a catalyst - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and reactions of alkenyl-gem-dichlorocyclopropanes obtained from piperylene [ouci.dntb.gov.ua]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

Advanced Handling & Reactivity Profile: 3-(Dichloromethyl)thiophene

This guide functions as an advanced technical monograph for 3-(dichloromethyl)thiophene . Unlike a standard Safety Data Sheet (SDS) which often provides generic "check-box" data, this document synthesizes chemical reactivity principles with operational safety protocols. It is designed for organic chemists and process engineers handling this reactive intermediate.

Part 1: Executive Summary & Chemical Context

3-(Dichloromethyl)thiophene is a reactive electrophilic building block, primarily utilized as a "masked" form of thiophene-3-carbaldehyde or as a precursor for chain-extension reactions in medicinal chemistry. Its structural significance lies in the thiophene ring acting as a bioisostere for benzene, often improving the metabolic stability or lipophilicity of drug candidates.

However, its handling profile is dominated by the geminal dichloride moiety. Unlike stable alkyl halides, this functional group is prone to rapid hydrolysis, releasing significant volumes of hydrogen chloride (HCl) gas and generating the corresponding aldehyde. This "silent pressurization" hazard is the primary safety concern during storage and handling.

Physicochemical Snapshot

Note: Specific experimental values for this intermediate are rare in public literature; data below is derived from structural analogs (e.g., benzylidene chloride, 3-chloromethylthiophene) and functional group principles.

| Property | Value / Characteristic | Operational Implication |

| Structure | Thiophene ring w/ -CHCl₂ at C3 | High electrophilicity; acid-sensitive. |

| Physical State | Liquid (likely colorless to yellow) | Viscosity changes often indicate polymerization. |

| Boiling Point | Est. 200–210°C (dec.) | Do not distill at atm pressure; use high vacuum. |

| Flash Point | Est. >80°C | Combustible; forms explosive vapor mixes. |

| Reactivity | Water Reactive (Hydrolysis) | Generates HCl fumes on contact with moist air. |

| Odor | Pungent, Acrid | Lachrymator (Tear gas effect). |

Part 2: Hazard Dynamics (The "Why" Behind the Protocol)

To handle this compound safely, one must understand the Causality of Hazard . It is not merely "corrosive"; it is a moisture-triggered acid generator.

The Hydrolysis Trap

The -CHCl₂ group is highly susceptible to nucleophilic attack by water. In a closed vessel, trace moisture initiates a cascade that converts the liquid organic halide into a pressurized acidic gas mixture.

Figure 1: The Hydrolysis Cascade & Pressure Hazard

Caption: Mechanism of hydrolysis. Note that 1 mole of liquid reactant generates 2 moles of corrosive gas, creating a high risk of over-pressurization in sealed vials.

Toxicological Mechanisms

-

Lachrymatory Effect: Like benzyl chloride, thiophene halomethyls alkylate TRPA1 channels in sensory nerves, causing immediate, debilitating eye and respiratory pain [1].

-

Alkylating Potential: As a benzylic-type halide, it is a potential mutagen. It can alkylate DNA bases (guanine), necessitating the use of double-gloving and barrier isolation.

Part 3: Operational Protocols & Engineering Controls

Storage & Stability

-

Temperature: Store at -20°C . Low temperature retards the hydrolysis rate and reduces vapor pressure.

-

Atmosphere: Strictly under Argon or Nitrogen.

-

Container: Teflon-lined caps are mandatory. Do not use metal containers (corrosion by evolved HCl leads to metal-catalyzed polymerization).

-

Self-Validation Check: Before opening a stored bottle, visually inspect for "fuming" in the headspace or crystalline deposits (thiophene aldehyde trimerization) on the septum.

Transfer Techniques (The "Cannula" Standard)

Never pour this reagent. Open exposure releases lachrymatory vapors that can overwhelm fume hoods.

-

Preparation: Oven-dry all glassware (>120°C) for at least 2 hours. Cool under N₂ flow.

-

Pressure Equalization: Insert a bleed needle connected to an inert gas line into the reagent bottle before withdrawing liquid.

-

Transfer: Use a gas-tight syringe or double-ended cannula for volumes >10 mL.

-

Septum Hygiene: Thiophene halides swell rubber. Replace septa immediately after puncture to prevent coring and moisture ingress.

Reaction Setup & Quenching

Scenario: You have completed a reaction using excess 3-(dichloromethyl)thiophene. Hazard: Direct water addition will cause a violent exotherm and HCl geyser.

Figure 2: Safe Quenching Decision Tree

Caption: Step-by-step workflow for neutralizing unreacted reagent. Method A is preferred but generates CO₂. Method B avoids gas evolution but generates heat.

Part 4: Emergency Response

Spill Management

-

Small Spill (<5 mL):

-

Evacuate the immediate area (lachrymator risk).

-

Don full PPE (Goggles, Face Shield, Butyl Rubber Gloves).

-

Cover with dry lime or soda ash (neutralizer). Do not use water-based absorbents initially.

-

Sweep into a waste container and treat with dilute aqueous ammonia in a fume hood.

-

First Aid

-

Eye Contact: Immediate flushing (15 mins) is critical.[1][2] The hydrolysis generates HCl on the eye surface.

-

Skin Contact: Wash with soap and water.[1][2][3] Do not use alcohol (increases skin permeability).

-

Inhalation: Move to fresh air. If wheezing occurs, medical observation for delayed pulmonary edema is required (due to HCl inhalation).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12487462, 3-(Chloromethyl)thiophene. (Note: Used as primary toxicological analog for the dichloromethyl derivative). Retrieved from [Link]

- Campaign, R., et al. (1954).Thiophenes and Thiapyrans. XII. The Preparation of Some 3-Substituted Thiophenes. Journal of the American Chemical Society.

Sources

Methodological & Application

Application Note: Radical Chlorination of 3-Methylthiophene

Executive Summary & Strategic Analysis

The conversion of 3-methylthiophene to 3-(chloromethyl)thiophene (also known as 3-thenyl chloride) presents a classic chemoselectivity challenge in heterocyclic chemistry. The thiophene ring is electron-rich and highly susceptible to Electrophilic Aromatic Substitution (EAS), particularly at the

The Core Challenge: When using standard chlorinating agents (like

The Solution: To achieve high selectivity for the side chain, the reaction must be driven exclusively through a Free Radical Chain Mechanism . This requires:

-

Suppression of Ionic Pathways: Exclusion of Lewis acids, moisture, and polar protic environments.[1]

-

Radical Initiation: Use of chemical initiators (AIBN, BPO) or UV light to lower the activation energy for homolytic cleavage.[1]

-

Reagent Selection: Use of "slow-release" chlorine sources like N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

) rather than chlorine gas.[1]

This guide details two validated protocols: Method A (NCS) for high-precision laboratory synthesis, and Method B (Sulfuryl Chloride) for scalable process development.[1]

Mechanistic Insight & Pathway Competition

Understanding the competition between the Desired Radical Pathway and the Undesired Ionic Pathway is critical for troubleshooting.

Reaction Mechanism Diagram

Figure 1: Mechanistic divergence. Success depends on promoting the upper path (Radical) while inhibiting the lower path (Ionic).

Critical Process Parameters

| Parameter | Recommendation | Scientific Rationale |

| Solvent | Benzene (Classic) or | Non-polar solvents prevent stabilization of ionic intermediates.[1] Trifluorotoluene has a higher boiling point ( |

| Initiator | AIBN (Azobisisobutyronitrile) | Preferred over Benzoyl Peroxide (BPO) for thiophenes to avoid oxidation of the sulfur atom. |

| Atmosphere | Argon or Nitrogen (Degassed) | Oxygen is a radical scavenger (diradical) and will quench the chain reaction, stalling conversion. |

| Stoichiometry | 1.05 - 1.10 eq. Chlorinating Agent | Slight excess ensures full conversion, but large excesses promote polychlorination (dichloromethyl species).[1] |

Protocol A: High-Fidelity Synthesis (NCS Method)

Best for: Laboratory scale (1g – 50g), high purity requirements, medicinal chemistry.[1] Reagent: N-Chlorosuccinimide (NCS).[1][2]

Materials

-

3-Methylthiophene (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.05 eq)

-

AIBN (0.05 eq)

-

Solvent: Benzene or Chlorobenzene (anhydrous)

Step-by-Step Methodology

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Solvent Degassing: In a separate flask, sparge the solvent with nitrogen for 15 minutes. Dissolved oxygen is the primary cause of induction periods.

-

Charging: Add 3-methylthiophene and NCS to the reaction flask. Add the degassed solvent (concentration ~0.2 M).

-

Initiation: Add AIBN (0.05 eq) in one portion.

-

Reaction:

-

Heat the mixture to vigorous reflux.

-

Visual Cue: Succinimide (byproduct) is less soluble in benzene/chlorobenzene than NCS.[1] The reaction mixture will transition from a suspension of NCS (denser solid) to a suspension of succinimide (lighter, floating solid) as the reaction progresses.

-

Time: Typically 2–4 hours.[1] Monitor by GC-MS or TLC (Hexane/EtOAc 9:1).

-

-

Workup:

-

Purification:

Protocol B: Scale-Up Synthesis (Sulfuryl Chloride Method)

Best for: Process scale (>50g), cost-efficiency.[1]

Reagent: Sulfuryl Chloride (

Strategic Note:

Materials

-

3-Methylthiophene (1.0 eq)

-

Sulfuryl Chloride (0.95 - 1.0 eq) – Slight deficit prevents over-chlorination.

-

AIBN (0.02 eq)

-

Solvent: Carbon Tetrachloride (Historical) or Dichloromethane (DCM) / Chlorobenzene.[1]

Step-by-Step Methodology

-

Setup: 3-neck flask, mechanical stirrer (overhead), addition funnel, reflux condenser with a gas scrubber (to trap

and -

Base Charge: Dissolve 3-methylthiophene and AIBN in the solvent. Heat to reflux.[1][5][6][7]

-

Controlled Addition:

-

Add

dropwise via the addition funnel over 30–60 minutes.[1] -

Why: Slow addition keeps the concentration of active chlorine low, favoring the radical chain over the second-order electrophilic substitution.

-

-

Reflux: Continue reflux until gas evolution (

) ceases (approx. 1–2 hours). -

Quench & Wash:

-

Isolation: Dry over

, filter, and concentrate. -

Stabilization: Add 0.5% triethylamine or calcium carbonate to the storage container. Thiophene halides are acid-sensitive and can autocatalyze their own polymerization.

Analytical & Quality Control

| Test | Expected Result | Troubleshooting |

| 1H NMR ( | If doublet at | |

| GC-MS | M+ peak at 132/134 (3:1 ratio) | M+ at 166 indicates dichlorination (side chain).[1] M+ at 132 with different retention time indicates ring chlorination.[1] |

Safety & Hazards (Critical)

3-(Chloromethyl)thiophene is a severe Lachrymator and Vesicant.

-

Handling: All operations must be performed in a high-efficiency fume hood. Double-gloving (Nitrile over Laminate) is recommended.[1]

-

Neutralization: Glassware should be rinsed with a dilute ammonia solution before being removed from the hood to neutralize active lachrymatory residues.

-

Storage: Store cold (

C) over a stabilizer (

References

-

Campaigne, E.; Tullar, B. F. (1953).[1][7] "3-Thenyl Bromide".[1][5][6][7][8] Organic Syntheses, 33, 96; Coll.[1][7] Vol. 4, 921.[1][3][7]

- Note: This is the foundational protocol for radical side-chain halogenation of 3-methylthiophene. While describing the bromide, the mechanistic conditions (radical initiator, non-polar solvent) are identical for the chloride.

-

BenchChem. (2025).[1][2][3] "Application Notes & Protocols: Chlorination Methods for Thiophene Synthesis".

- Provides comparative data on NCS vs Sulfuryl Chloride selectivity.

-

Fisher Scientific. (2023).[1] "Safety Data Sheet: 3-Chlorothiophene and derivatives".

- Source for H-statements and lachrym

-

Lumen Learning. "Radical reactions in practice: Mechanism of Radical Chain Reactions".

- General reference for the Initiation-Propagation-Termin

Sources

- 1. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

synthesis of vinyl chlorides from 3-(dichloromethyl)thiophene

Application Notes and Protocols

Topic: High-Yield Synthesis of 3-(1-Chlorovinyl)thiophene from 3-(Dichloromethyl)thiophene via Base-Mediated Elimination

Audience: Researchers, scientists, and drug development professionals.

Abstract

Thiophene scaffolds are privileged structures in medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates.[1][2] The functionalization of the thiophene ring is crucial for modulating pharmacological activity, and the introduction of a vinyl chloride moiety provides a versatile synthetic handle for further elaboration, particularly in cross-coupling reactions.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of 3-(1-chlorovinyl)thiophene from its precursor, 3-(dichloromethyl)thiophene. The core of this transformation is a base-mediated elimination of hydrogen chloride (HCl). We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, outline methods for characterization, and offer insights into potential challenges and troubleshooting.

Introduction: The Strategic Value of Thiophene-Based Vinyl Chlorides

The thiophene ring is often considered a bioisostere of the benzene ring, offering similar physicochemical properties while providing unique opportunities for drug-receptor interactions through its sulfur heteroatom.[1][5] This has led to its incorporation into a wide range of therapeutics, including anti-inflammatory agents, anticancer drugs, and antiplatelet agents like Clopidogrel.[1][6]

The vinyl chloride functional group, while seemingly simple, is a powerful intermediate in organic synthesis. It can participate in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. This protocol details an efficient E2 elimination pathway to generate this valuable building block from a readily accessible gem-dihalide precursor.

Reaction Principle and Mechanism

The conversion of a gem-dihalide, such as 3-(dichloromethyl)thiophene, to a vinyl chloride is a classic example of a dehydrohalogenation reaction. This transformation proceeds via an E2 (bimolecular elimination) mechanism.[7][8]

The key mechanistic steps are:

-

Proton Abstraction: A strong base approaches the substrate and abstracts an acidic proton from the carbon bearing the two chlorine atoms.

-

Concerted Elimination: In a single, concerted step, as the base removes the proton, the electron pair from the C-H bond shifts to form a new pi (π) bond between the carbons. Simultaneously, one of the chloride atoms departs as a leaving group.[7][9]

For an E2 reaction to occur efficiently, an anti-periplanar arrangement of the abstracted proton and the leaving group is preferred, as this allows for optimal orbital overlap in the transition state.[8]

Caption: The E2 mechanism for the synthesis of 3-(1-chlorovinyl)thiophene.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjustments can be made as necessary, but reagent stoichiometry should be maintained.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier (Example) | Notes |

| 3-(Dichloromethyl)thiophene | 167.04 | 5.0 | 835 mg | Sigma-Aldrich | Starting material. Handle in a fume hood. |

| Potassium tert-butoxide (t-BuOK) | 112.21 | 6.0 (1.2 eq) | 673 mg | Acros Organics | Strong base. Highly hygroscopic. |

| Tetrahydrofuran (THF), Anhydrous | 72.11 | - | 25 mL | Fisher Scientific | Reaction solvent. Must be dry. |

| Deionized Water | 18.02 | - | ~50 mL | - | For quenching the reaction. |

| Diethyl Ether (Et₂O) | 74.12 | - | ~75 mL | VWR | Extraction solvent. |

| Brine (Saturated NaCl solution) | - | - | ~25 mL | - | For washing the organic layer. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~2-3 g | - | Drying agent. |

| Silica Gel (230-400 mesh) | - | - | As needed | - | For column chromatography. |

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and nitrogen inlet/outlet

-

Ice/water bath

-

Syringes and needles

-

Rotary evaporator

-

Glassware for extraction and chromatography

Step-by-Step Procedure

-

Reaction Setup: Place the magnetic stir bar into the 100 mL round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a nitrogen atmosphere.

-

Reagent Addition: To the flask, add 3-(dichloromethyl)thiophene (835 mg, 5.0 mmol) followed by anhydrous THF (25 mL) via syringe.

-

Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

-

Base Addition: While stirring vigorously at 0 °C, add potassium tert-butoxide (673 mg, 6.0 mmol) to the flask in one portion. Causality Note: Adding the strong base at a low temperature helps to control the exothermic reaction and minimize the formation of potential side products.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 95:5 hexanes:ethyl acetate eluent). The product should have a higher Rf value than the starting material. The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, carefully quench it by slowly adding deionized water (25 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 25 mL).

-

Washing: Combine the organic layers and wash with deionized water (25 mL), followed by brine (25 mL). Causality Note: The brine wash helps to remove residual water from the organic layer, improving the efficiency of the drying agent.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with hexanes to afford 3-(1-chlorovinyl)thiophene as a clear oil.

Overall Experimental Workflow

Caption: General workflow for the synthesis and purification of 3-(1-chlorovinyl)thiophene.

Characterization and Data Analysis

Proper characterization is essential to confirm the structure and purity of the final product.

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show two doublets in the vinyl region (typically δ 5.0-6.0 ppm), corresponding to the two geminal protons on the double bond. The aromatic protons of the thiophene ring will appear in the δ 7.0-7.5 ppm region.[10] |

| ¹³C NMR | Expect signals for the two vinyl carbons (one attached to Cl will be further downfield) and the four carbons of the thiophene ring.[11] |

| IR Spec. | Look for characteristic C=C stretching vibration for the vinyl group (~1620 cm⁻¹) and C-Cl stretching (~700-800 cm⁻¹). The C-H stretches of the thiophene ring will appear around 3100 cm⁻¹. |

| Mass Spec. | The mass spectrum (EI) should show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |

Safety and Troubleshooting

-

Safety: Always perform this reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Potassium tert-butoxide is a strong, corrosive base; handle with care. Organic solvents are flammable.

-

Troubleshooting:

-

Low Yield: May result from incomplete reaction or wet reagents/solvent. Ensure the use of anhydrous THF and properly handle the hygroscopic t-BuOK.

-

Incomplete Reaction: If TLC shows significant starting material after several hours, an additional portion of base (e.g., 0.2 eq) can be added.

-

Side Products: Over-reaction or reaction at elevated temperatures can potentially lead to elimination of the second chlorine atom or other side reactions. Maintaining the recommended temperature profile is critical.

-

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 3-(1-chlorovinyl)thiophene, a valuable building block for drug discovery and materials science. By understanding the underlying E2 mechanism and adhering to the detailed experimental procedure, researchers can reliably access this compound in high yield and purity, paving the way for further synthetic explorations.

References

-

Spaggiari, A., Vaccari, D., Davoli, P., Torre, G., & Prati, F. (2007). A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite-Halogen-Based Reagents. The Journal of Organic Chemistry, 72(6), 2216–2219. [Link]

-

Bull, J. A., Mousseau, J. J., & Charette, A. B. (2008). Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. Organic Letters, 10(23), 5485–5488. [Link]

-

Ramirez, A., & Zard, S. Z. (2011). Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews, 111(11), PR1-PR40. [Link]

-

Spaggiari, A., Vaccari, D., Davoli, P., Torre, G., & Prati, F. (2007). A mild synthesis of vinyl halides and gem-dihalides using triphenyl phosphite-halogen-based reagents. The Journal of Organic Chemistry, 72(6), 2216-2219. [Link]

-

Shafiei, M., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Biointerface Research in Applied Chemistry, 15(1). [Link]

-

Shaikh, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Organic Chemistry Tutor. (n.d.). Synthesis of a Complex Bicyclic Vinyl Halide. [Link]

-

Wikipedia. (n.d.). Thiophene. [Link]

-

Rana, K., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Research Publication and Reviews, 6(6). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Thiophene Compounds in Material Science Applications. [Link]

-

Organic Chemistry Portal. (n.d.). Vinyl chloride synthesis by chlorination or substitution. [Link]

-

Sharma, S., & Plietker, B. (2015). Synthesis of Vinyl Chlorides via Triphosgene-Pyridine Activation of Ketones. The Journal of Organic Chemistry, 80(17), 8815–8820. [Link]

-

Sjöberg, F. (2019). Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. DiVA. [Link]

-

Chemistry Steps. (2025). Elimination Reactions: an Introduction. [Link]

-

Müller, D. S. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry, 22, 1-1. [Link]

-

Wikipedia. (2020). Elimination reaction. [Link]

-

Iwai, K., & Nishiwaki, N. (2020). Methods for synthesis of vinyl chloride. (a) One‐step synthesis from... ResearchGate. [Link]

-

Smith, M. B. (n.d.). Base-Induced Elimination Reactions. In Organic Chemistry. Taylor & Francis eBooks. [Link]

-

Imoto, E., & Motoyama, R. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 6, 99-110. [Link]

-

Firouzabadi, H., Iranpoor, N., & Jafari, A. A. (2005). Efficient synthesis of vinyl chlorides and/or gem-dichlorides from ketones by treatment with tungsten hexachloride. Tetrahedron Letters, 46(24), 4107–4110. [Link]

-

McMurry, J. (n.d.). Elimination Reactions: Zaitsev's Rule. In Fundamentals of Organic Chemistry. [Link]

-

Lumen Learning. (n.d.). Elimination reactions. In Organic Chemistry 1: An open textbook. [Link]

-

Inagi, S., & Chiba, K. (2024). Electrochemical synthesis of heterocyclic compounds via carbon–heteroatom bond formation: direct and indirect electrolysis. Chemistry Letters, 53(8). [Link]

-

Joshi, M., Patel, M., Tiwari, R., & Verma, A. K. (2012). Base-mediated selective synthesis of diversely substituted N-heterocyclic enamines and enaminones by the hydroamination of alkynes. The Journal of Organic Chemistry, 77(13), 5633–5645. [Link]

-

Snieckus, V. (2021). 2021 Heterocyclic Chemistry - Lecture 2. YouTube. [Link]

-

Dalal Institute. (n.d.). Elimination Reactions. [Link]

-

Jones, R. A. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. [Link]

-

Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalwjarr.com [journalwjarr.com]

- 3. A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite-Halogen-Based Reagents [organic-chemistry.org]

- 4. BJOC - Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review [beilstein-journals.org]

- 5. cognizancejournal.com [cognizancejournal.com]

- 6. Thiophene - Wikipedia [en.wikipedia.org]

- 7. Elimination Reactions: an Introduction [chemistrysteps.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. 3-CHLOROTHIOPHENE(17249-80-8) 1H NMR spectrum [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrolysis of 3-(Dichloromethyl)thiophene

Welcome to the technical support center for 3-(dichloromethyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive reagent. Our goal is to provide you with in-depth technical knowledge and practical, field-proven strategies to mitigate the primary challenge associated with its use: hydrolysis. By understanding the underlying mechanisms and implementing the protocols outlined here, you can ensure the integrity of your starting material and the success of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 3-(dichloromethyl)thiophene and why is it a concern for hydrolysis?

3-(Dichloromethyl)thiophene is a key synthetic intermediate. Its dichloromethyl group is a masked aldehyde functionality, making it an excellent precursor for synthesizing 3-thiophenecarboxaldehyde and its derivatives, which are common in medicinal chemistry and materials science.[1][2]

The primary concern is its susceptibility to hydrolysis. The carbon-chlorine bonds in the dichloromethyl group are activated by the electron-rich thiophene ring. This makes the carbon atom electrophilic and prone to nucleophilic attack by water. Similar to benzyl chlorides, the hydrolysis can proceed through an SN1 or SN2-type mechanism, where water displaces the chloride ions.[3][4][5] The presence of acid or base can significantly catalyze this degradation process.[6]

Q2: What is the primary product of hydrolysis, and how can I detect it?

The hydrolysis of 3-(dichloromethyl)thiophene results in the formation of 3-thiophenecarboxaldehyde .[7] This conversion also releases two equivalents of hydrochloric acid (HCl), which can further catalyze the degradation and affect the pH of your reaction medium.

Detection Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most direct method. Look for the appearance of a characteristic aldehyde proton signal (singlet) around 9.8-10.0 ppm in the ¹H NMR spectrum and a carbonyl carbon signal around 180-185 ppm in the ¹³C NMR spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate 3-(dichloromethyl)thiophene from 3-thiophenecarboxaldehyde and confirm their identities by their respective mass spectra.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the purity of the starting material and the amount of aldehyde impurity formed.[9]

-

Thin-Layer Chromatography (TLC): A quick check can often reveal a new, more polar spot corresponding to the aldehyde.

Q3: What are the ideal storage and handling conditions for 3-(dichloromethyl)thiophene?

Proper storage is the first line of defense against hydrolysis.

-

Temperature: Store at low temperatures, typically 2-8°C, to reduce the rate of decomposition.[10]

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to displace moisture-laden air.

-

Container: Use a tightly sealed container with a PTFE-lined cap. For long-term storage, consider sealing the container with paraffin film.

-

Handling: Always handle the compound in a well-ventilated fume hood, using dry glassware and inert atmosphere techniques (see protocols below). Avoid exposure to ambient moisture.[11]

Q4: Which solvents and reagents should I avoid?

The choice of solvent is critical to preventing hydrolysis.

-

Avoid Protic Solvents: Water, alcohols (methanol, ethanol), and any solvent with acidic protons will actively promote hydrolysis.

-

Use Anhydrous Aprotic Solvents: Rigorously dried aprotic solvents are essential. Recommended options include tetrahydrofuran (THF), dioxane, toluene, diethyl ether, and chlorinated solvents like dichloromethane (DCM) and chloroform.[12]

-

Use Caution with Hygroscopic Solvents: Polar aprotic solvents like DMF and DMSO are very hygroscopic and must be freshly dried and handled under inert gas to be used safely.

-

Avoid Strong Acids and Bases: Unless required by the reaction, avoid strong aqueous acids and bases (e.g., NaOH, KOH) during the reaction, as they catalyze hydrolysis.[5]

Troubleshooting Guide: Identifying and Solving Hydrolysis-Related Issues

This section addresses common experimental failures and links them to potential hydrolysis of your 3-(dichloromethyl)thiophene starting material.

Problem: My reaction yield is low, or the reaction failed entirely.

-

Possible Cause: Your 3-(dichloromethyl)thiophene may have significantly hydrolyzed to 3-thiophenecarboxaldehyde, which is unreactive in your desired transformation.

-

Troubleshooting Steps:

-

Analyze Starting Material: Before starting the reaction, run a quick purity check (¹H NMR or GC) on your 3-(dichloromethyl)thiophene to quantify the level of aldehyde impurity.

-

Review Reaction Setup: Were all solvents certified anhydrous? Was all glassware oven- or flame-dried? Was the reaction maintained under a positive pressure of inert gas (N₂ or Ar) from start to finish?

-

Analyze Crude Reaction Mixture: Check the crude reaction mixture for the presence of 3-thiophenecarboxaldehyde. Its presence indicates that hydrolysis occurred either before or during the reaction.

-

Solution: If the starting material is impure, purify it by vacuum distillation. If hydrolysis occurred during the reaction, revisit your experimental setup to rigorously exclude moisture and atmospheric oxygen.

-

Problem: I observe a significant amount of 3-thiophenecarboxaldehyde in my post-reaction analysis.

-

Possible Cause: Hydrolysis occurred during the reaction or, more commonly, during the aqueous work-up procedure.

-

Troubleshooting Steps:

-

Evaluate Work-up Conditions: Aqueous work-ups are a major source of hydrolysis. Was the work-up performed at room temperature for an extended period? Was the aqueous phase acidic or basic?

-

Solution:

-

Perform the aqueous quench and extraction steps as quickly as possible and at low temperatures (e.g., in an ice bath).

-

Use neutral or weakly basic quench solutions (e.g., saturated sodium bicarbonate solution) to neutralize any byproduct HCl without creating a strongly basic environment.

-

If possible, consider a non-aqueous work-up.

-

-

Visualization: Troubleshooting Workflow

Caption: Decision workflow for troubleshooting reactions involving 3-(dichloromethyl)thiophene.

Data Presentation: Solvent and Condition Compatibility

| Factor | Recommended (Promotes Stability) | Avoid (Promotes Hydrolysis) |

| Solvent Type | Anhydrous Aprotic (Toluene, THF, Dichloromethane, Diethyl Ether)[12] | Protic (Water, Methanol, Ethanol), Wet Aprotic Solvents |

| pH Condition | Neutral (pH ~7) | Strongly Acidic (pH < 4) or Strongly Basic (pH > 10)[5] |

| Temperature | Low (0 °C or below for sensitive reactions) | Elevated Temperatures (> 40 °C) |

| Atmosphere | Inert (Dry Argon or Nitrogen) | Ambient Air (contains moisture and oxygen) |

| Additives | Non-nucleophilic bases (e.g., Proton Sponge®, DIPEA) if a base is needed. Acid scavengers.[13] | Aqueous bases (NaOH, KOH), strong mineral acids. |

Experimental Protocols

Protocol 1: General Reaction Setup for Minimizing Hydrolysis

This protocol outlines the best practices for setting up a reaction to prevent the degradation of 3-(dichloromethyl)thiophene.

Materials:

-

Three-neck round-bottom flask

-

Rubber septa, glass stopper

-

Condenser (if heating)

-

Inert gas line (Argon or Nitrogen) with an oil bubbler

-

Magnetic stirrer and stir bar

-

Syringes and needles (for liquid transfers)

-

Anhydrous solvents and reagents

Procedure:

-

Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven at >120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of inert gas.

-

Inert Atmosphere: Establish and maintain a positive pressure of inert gas throughout the experiment. Use an oil bubbler to monitor the gas flow.

-

Reagent Addition:

-

Add any solid reagents to the flask before sealing.

-

Add anhydrous solvent via a cannula or a dry syringe.

-

Add 3-(dichloromethyl)thiophene and other liquid reagents via a dry syringe through a rubber septum.

-

-

Temperature Control: If the reaction needs to be cooled, immerse the flask in an appropriate cooling bath (ice-water, dry ice-acetone) before adding the sensitive reagent.

-

Reaction Monitoring: Monitor the reaction by taking aliquots using a dry syringe and quenching them appropriately before analysis (e.g., in a vial containing deuterated solvent for NMR).

Visualization: Recommended Inert Atmosphere Reaction Setup

Caption: Schematic of a reaction setup designed to exclude atmospheric moisture and oxygen.

Protocol 2: Optimized Aqueous Work-up Procedure

This procedure is designed to minimize contact time with water and prevent hydrolysis during product isolation.

-

Cooling: Once the reaction is complete, cool the reaction flask to 0°C in an ice bath.

-

Quenching: Slowly add a pre-chilled, neutral or weakly basic quenching solution (e.g., saturated aq. NaHCO₃ or saturated aq. NH₄Cl) to the reaction mixture with vigorous stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel containing the extraction solvent and cold deionized water. Perform the extraction rapidly.

-

Phase Separation: Allow the layers to separate and drain the organic layer. Do not let the mixture sit for an extended period. Perform two to three extractions in quick succession.

-

Drying: Dry the combined organic extracts over a vigorous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the organic phase using a rotary evaporator, ensuring the bath temperature remains low (<40°C) to prevent thermal degradation.

Underlying Mechanism of Hydrolysis

The hydrolysis of 3-(dichloromethyl)thiophene to 3-thiophenecarboxaldehyde proceeds through a geminal chlorohydrin intermediate, which is unstable and rapidly eliminates HCl.

Visualization: Hydrolysis Mechanism

Sources

- 1. 3-噻吩甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Method for producing thiophene-3-carboxaldehyde (2001) | Harada Katsumasa | 2 Citations [scispace.com]

- 3. quora.com [quora.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. web.viu.ca [web.viu.ca]

- 6. Effect of Acid and Base Catalyzed Hydrolysis on the Yield of Phenolics and Antioxidant Activity of Extracts from Germinated Brown Rice (GBR) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(CHLOROMETHYL)THIOPHENE | 2746-23-8 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. US4051151A - Thiophene derivatives and process for preparation thereof - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Guidelines for the Stabilization and Storage of 3-(Dichloromethyl)thiophene

Welcome to the technical support center for 3-(dichloromethyl)thiophene. This guide is designed for our partners in research, discovery, and drug development. As a key synthetic building block, the utility of 3-(dichloromethyl)thiophene is matched by its inherent reactivity and instability. Improper handling and storage can lead to rapid degradation, compromising experimental outcomes and posing significant safety risks.

This document provides field-proven insights and protocols to ensure the long-term stability and integrity of your material. We will move beyond simple instructions to explain the chemical principles behind our recommendations, empowering you to handle this valuable intermediate with confidence and safety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the stability of 3-(dichloromethyl)thiophene.

Q1: Why is 3-(dichloromethyl)thiophene considered unstable? A1: The instability arises from the dichloromethyl group attached to the thiophene ring. This structure is analogous to a benzylic halide, making the chlorine atoms susceptible to elimination. The compound can slowly release hydrogen chloride (HCl) gas, even under ambient conditions. This liberated HCl then acts as a catalyst, accelerating further decomposition of the surrounding material in an autocatalytic cycle, which can lead to polymerization and resinification.[1] Instances of violent, and even explosive, decomposition have been reported for the closely related 2-chloromethylthiophene, primarily due to pressure buildup in sealed containers.[1]

Q2: What are the primary visual and physical signs of degradation? A2: Be vigilant for the following indicators:

-

Color Change: Pure 3-(dichloromethyl)thiophene should be a colorless to pale yellow liquid. A progression to a darker yellow, brown, or black coloration is a clear sign of significant degradation.[2]

-

Increased Viscosity: The onset of acid-catalyzed polymerization will cause the material to become more viscous, eventually leading to solidification or the formation of a tar-like resin.[2]

-

Pressure Buildup: As HCl gas evolves, it can cause noticeable pressure inside a sealed container. This is a critical safety hazard. Never store this material in a tightly sealed container .[1][2]

-

Precipitate Formation: The appearance of a white solid is often the dicyclohexylammonium chloride salt, which forms when the stabilizer neutralizes HCl.[2] This is an expected outcome of successful stabilization. However, the formation of other non-white particulates could indicate polymeric byproducts.

Q3: What is the recommended stabilizer and what is its mechanism of action? A3: We strongly recommend the use of dicyclohexylamine at a concentration of 1-2% by weight.[1][3] Dicyclohexylamine is a sterically hindered, basic secondary amine that functions as an "acid scavenger."[4] Its primary role is to neutralize any free HCl that is generated, effectively halting the autocatalytic decomposition pathway. It reacts with HCl to form the stable and often insoluble salt, dicyclohexylammonium chloride, preventing the acid from catalyzing further degradation.[2]

Q4: Can I use other bases, like sodium hydroxide or triethylamine, as stabilizers? A4: We do not recommend using inorganic bases or less-hindered amines.

-

Inorganic bases (e.g., NaOH, K₂CO₃): These are generally insoluble in the organic medium and can promote hydrolysis of the dichloromethyl group, leading to different impurities.

-

Less-hindered amines (e.g., triethylamine): While they can scavenge acid, they are also more nucleophilic and can potentially react with the 3-(dichloromethyl)thiophene itself via an Sₙ2 reaction, creating another set of impurities. Dicyclohexylamine provides the optimal balance of basicity and steric hindrance to prevent unwanted side reactions.

Q5: Is it absolutely necessary to use a stabilizer for short-term storage? A5: Yes. Degradation can begin immediately upon purification. Even for storage of a few days, the absence of a stabilizer can lead to a significant drop in purity and the initiation of the decomposition cascade. For the safety of personnel and the integrity of your experiments, stabilizing the material immediately after synthesis or upon receipt is mandatory.

Section 2: Visualizing the Degradation and Stabilization Pathway

To understand the critical role of the stabilizer, the following diagram illustrates the chemical processes at play.

Caption: Degradation of 3-(dichloromethyl)thiophene and its prevention.

Section 3: Experimental Protocols

Adherence to proper procedure is critical. The following protocols provide step-by-step guidance for stabilization and purity verification.

Protocol 1: Immediate Stabilization of 3-(Dichloromethyl)thiophene

This protocol should be performed immediately following synthesis and work-up, or upon opening a newly received, unstabilized container.

Materials:

-

Crude or purified 3-(dichloromethyl)thiophene

-

Dicyclohexylamine (≥99% purity)

-

Anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate)

-

Suitable solvent (if product is in solution, e.g., dichloromethane, ether)

-

Amber glass bottle with a PTFE-lined phenolic cap or a dedicated vented cap

Workflow:

Caption: Workflow for stabilizing 3-(dichloromethyl)thiophene.

Procedure:

-

Drying: After aqueous work-up, dry the organic solution containing the product with an appropriate anhydrous drying agent.[1]

-

Filtration: Filter the solution to remove the drying agent.

-

Stabilizer Addition: To the clear filtrate, add dicyclohexylamine corresponding to 1-2% of the theoretical or expected mass of the 3-(dichloromethyl)thiophene.[1][3] For example, if you expect a 50 g yield, add 0.5 g to 1.0 g of dicyclohexylamine.

-

Mixing: Gently swirl the flask to ensure the stabilizer is homogeneously distributed.

-

Solvent Removal (if applicable): If the product is in a solvent, remove the solvent via rotary evaporation. Crucially, ensure the water bath temperature does not exceed 40°C to prevent thermal degradation.

-

Storage: Immediately transfer the neat, stabilized oil to a clean, dry amber glass bottle. Do not seal the cap tightly. Screw it on and then loosen it by a quarter turn to allow for potential off-gassing. For best practice, use a cap with a vent. Place the bottle inside a larger, chemically resistant secondary container (like a beaker or plastic tub) and store it in a refrigerator at 2-8°C.[1][5]

Protocol 2: Purity Assessment by HPLC

Regularly assessing purity is part of a robust quality control system. High-Performance Liquid Chromatography (HPLC) is the preferred method as it avoids the high temperatures used in Gas Chromatography (GC), which could degrade the sample during analysis.[6]

Table 1: Example HPLC Method Parameters

| Parameter | Specification | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column offering good separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Provides good resolution between the main peak and potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detector | UV at 235 nm | Thiophene derivatives have strong UV absorbance around this wavelength. |

| Column Temp. | 25°C (Ambient) | Avoids thermal degradation of the analyte.[6] |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Sample Prep. | 0.1 mg/mL in mobile phase | Dilute sample to an appropriate concentration for UV detection and filter before injection. |

Section 4: Troubleshooting Guide

Encountering issues during storage or use is not uncommon. This guide provides a systematic approach to problem-solving.

Table 2: Troubleshooting Common Issues

| Observed Issue | Probable Cause(s) | Recommended Action & Rationale |

| Rapid darkening of the material (within days) | 1. Insufficient stabilizer added. 2. Storage temperature is too high. 3. Exposure to light or air. | Action: Add an additional 0.5% (w/w) of dicyclohexylamine. Confirm storage is in a refrigerator (2-8°C) and in an amber or covered bottle. Rationale: Boosts acid scavenging capacity and minimizes external energy sources (heat, light) that drive decomposition.[2] |

| Container is under pressure | Decomposition is occurring, leading to the evolution of HCl gas. The container is sealed too tightly. | CAUTION: In a certified fume hood, while wearing appropriate PPE, slowly and carefully loosen the cap to vent the pressure. Do not seal tightly again. Rationale: This is a serious safety hazard that must be addressed immediately to prevent container failure.[1][2] |

| Formation of a white precipitate | The stabilizer (dicyclohexylamine) has reacted with evolved HCl to form dicyclohexylammonium chloride salt. | Action: This is normal and indicates the stabilizer is working. For most synthetic applications, the salt does not need to be removed. If required, it can be filtered off after dissolving the compound in a non-polar solvent. Rationale: The salt is a harmless byproduct of the stabilization process.[2] |

| Material has become viscous or solidified | Significant polymerization has occurred due to advanced decomposition. The material is likely of very low purity. | Action: The material is likely unusable for most applications. It may be possible to recover some material by vacuum distillation, but this can be hazardous if decomposition is advanced. It is often safer to dispose of the material according to institutional guidelines. Rationale: Polymerized material will not perform as expected in reactions and is difficult to handle.[2] |

| Inconsistent yields in subsequent reactions | The purity of the 3-(dichloromethyl)thiophene has decreased during storage. | Action: Before use, run a purity check using HPLC (Protocol 2) or ¹H NMR. If purity is below acceptable limits, repurify the material by rapid vacuum distillation, keeping the pot temperature below 125°C.[3] Remember to re-stabilize the fresh distillate immediately. Rationale: Using degraded starting material is a primary cause of failed or low-yielding reactions.[2] |

Section 5: Recommended Storage Conditions Summary

For optimal long-term stability, all conditions listed below must be met.

Table 3: Summary of Optimal Storage Conditions

| Parameter | Recommendation | Critical Rationale |

| Stabilizer | 1-2% (w/w) Dicyclohexylamine | Neutralizes HCl to prevent autocatalytic decomposition.[1][3] |

| Temperature | 2-8°C (Refrigerated) | Slows the rate of intrinsic decomposition reactions.[1][7] |

| Container | Amber Glass Bottle | Prevents photodegradation and is chemically inert.[8] |

| Container Seal | Vented or Loosely Closed Cap | CRITICAL SAFETY REQUIREMENT. Prevents dangerous pressure buildup from HCl gas. NEVER SEAL TIGHTLY. [1][3] |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | While not always practical, an inert atmosphere minimizes oxidation pathways.[9] |

| Secondary Containment | Place bottle inside a larger, chemically resistant container (e.g., beaker, tub). | Contains any potential leaks within the refrigerator.[1] |

By implementing these multi-faceted stabilization and storage strategies, you can ensure the quality and safety of your 3-(dichloromethyl)thiophene, leading to more reliable and reproducible scientific outcomes. For further questions, please do not hesitate to contact our technical support team.

References

- Application Notes & Protocols: Chlorination Methods for Thiophene Synthesis - Benchchem.

- Synthesis of 3-chloromethyl-2,5-dichloro-4-methylthiophene - PrepChem.com.

- 2-chloromethylthiophene - Organic Syntheses Procedure.

- US2493427A - Stabilization of halogenated organic compounds - Google P

- Polymer/Resin Stabilizers | Enhance Durability with Halogen Catchers | DENACOL's Lab. (2023, December 21).

- Guideline for the Management of Time Sensitive Chemicals - UOW. (2024, May 2).

- Highly Reactive Chemicals Hazard Class Standard Oper

- Handling and Storing Chemicals - Lab Manager. (2017, July 10).

- A Comparative Guide to the Purity Analysis of 2-(Chloromethyl)thiophene by HPLC - Benchchem.

- Technical Support Center: Stabilization of 2-(Chloromethyl)thiophene with Dicyclohexylamine - Benchchem.

- Preventing unwanted oxidation of 3-Thiophenemethanol - Benchchem.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US2493427A - Stabilization of halogenated organic compounds - Google Patents [patents.google.com]

- 5. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. documents.uow.edu.au [documents.uow.edu.au]

- 9. research.arizona.edu [research.arizona.edu]

optimizing yield of 3-(dichloromethyl)thiophene synthesis

Technical Support Center: Thiophene Functionalization Case ID: #THIO-3-DCM-OPT Subject: Optimization of 3-(dichloromethyl)thiophene Synthesis Status: Open

User Interface: Technical Support Dashboard

Welcome, Researcher. You have accessed the Advanced Synthesis Support Module. Based on your query regarding 3-(dichloromethyl)thiophene , we have identified that standard protocols often fail due to three specific factors:

-

Competitive Ring Chlorination: The thiophene ring is highly electron-rich, making it susceptible to electrophilic attack at the C2/C5 positions during radical side-chain halogenation.

-

Hydrolytic Instability: The target gem-dichloride is a "masked aldehyde" and readily reverts to thiophene-3-carbaldehyde in the presence of atmospheric moisture.

-

Polymerization Risk: Like its 2-isomer, 3-(dichloromethyl)thiophene is acid-sensitive and can undergo violent polymerization if acid byproducts are not neutralized.

Below is your customized optimization guide.

Part 1: The Gold Standard Protocol (Deoxochlorination)

Recommendation: Abandon the radical chlorination of 3-methylthiophene if high purity is required. The statistical distribution of mono-, di-, and trichlorinated products, combined with ring chlorination, makes purification viable only on industrial scales with distillation towers.

Optimized Route: Deoxochlorination of Thiophene-3-carbaldehyde using Phosphorus Pentachloride (

Step-by-Step Optimization Guide

| Parameter | Standard Protocol | Optimized Protocol | Technical Rationale |

| Reagent | |||

| Solvent | DCM / Chloroform | Benzene or | Non-polar solvents suppress the ionic pathway that leads to ring chlorination. |

| Temperature | Reflux | High heat promotes polymerization of the thiophene ring. The reaction is exothermic; control is vital. | |

| Quench | Water / Ice | Crushed Ice + | CRITICAL: Acidic quenching hydrolyzes the product back to the aldehyde immediately. You must neutralize |

Detailed Workflow

-

Preparation: Charge a flame-dried flask with Thiophene-3-carbaldehyde (1.0 eq) and anhydrous DCM under Argon.

-

Addition: Cool to

. Add -

Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC (Note: The dichloride often runs very close to the aldehyde; use a stain like DNP to differentiate—aldehyde turns orange/red, dichloride does not).

-

Workup (The Failure Point): Pour the reaction mixture into a rapidly stirring slurry of crushed ice and saturated Sodium Bicarbonate .

-

Why? You must neutralize the generated

and

-

-

Isolation: Extract with DCM, dry over

(basic drying agent is preferred over

Part 2: Troubleshooting & FAQs

Q1: My product turned into a black tar during distillation. What happened?

-

The Science: Thiophenes are acid-sensitive. Residual

or -

Fix: Add 1% (v/v) Triethylamine or Dicyclohexylamine to the crude oil before distillation. This acts as an "acid scavenger" to stabilize the monomer during heating.

Q2: The NMR shows a mixture of product and starting material (aldehyde), even though TLC showed complete conversion.

-

Diagnosis: Post-Reaction Hydrolysis.

-

The Science: Gem-dichlorides are reactive.[3] During your aqueous workup, if the pH dropped below 7, water attacked the dichloromethyl group, kicking out

and reforming the carbonyl ( -

Fix: Use a non-aqueous workup if possible. Dilute with Pentane to precipitate inorganic salts (

byproducts), filter under Argon, and concentrate. If aqueous workup is necessary, ensure pH

Q3: Can I use Thionyl Chloride (

-

Diagnosis: Reagent Strength Mismatch.

-

The Science:

works well for aliphatic aldehydes but struggles with electron-rich aromatic aldehydes due to resonance stabilization of the carbonyl. -

Fix: If you must use

, you need a catalyst. Add 5-10 mol% DMF (Dimethylformamide) . This forms the Vilsmeier-Haack reagent in situ, which is far more electrophilic than

Part 3: Visualization of Reaction Logic

Diagram 1: Synthesis Strategy Decision Tree

Caption: Logical flow for selecting the optimal synthetic route based on available precursors and purity requirements.

Diagram 2: Deoxochlorination Mechanism & Failure Points

Caption: Mechanistic pathway of PCl5 reaction showing critical hydrolysis and polymerization risks.

Part 4: Safety & Stability (Critical)

Warning: Explosive Decomposition Risk Chloromethylthiophenes (both mono- and di-) are notoriously unstable.

-

Storage: Never store in sealed containers for long periods. The compound can spontaneously decompose, releasing

gas, which pressurizes the vessel and catalyzes further decomposition (autocatalytic loop). -

Stabilization: If storage is unavoidable, add 0.5% anhydrous Potassium Carbonate (

) or a tert-amine stabilizer to the vial to absorb trace acid. Store at -20°C. -

Toxicity: These compounds are potent lachrymators (tear gas agents) and alkylating agents (potential carcinogens). Handle only in a high-flow fume hood.

References

-

BenchChem. (2025).[2][4][5] Application Notes & Protocols: Chlorination Methods for Thiophene Synthesis. Retrieved from BenchChem Protocols.

-

Organic Syntheses. (1955).[3] 2-Chloromethylthiophene.[4][6] Org. Synth. Coll. Vol. 3, p. 197. (Provides foundational safety data on the instability of chloromethylthiophenes). Link

-

Google Patents. (1992). US Patent 5147876: Thiophene derivatives and their use. (Describes the use of PCl5 for thiophene aldehyde conversion). Link

-

RSC Advances. (2017). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes. Organic Chemistry Frontiers. (Discusses hydrolytic stability of gem-dihaloalkyl arenes). Link

-